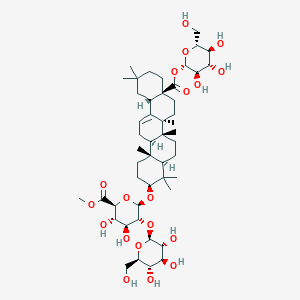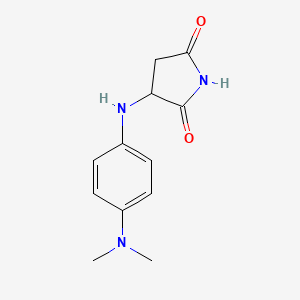![molecular formula C48H59NO17 B14872345 [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B14872345.png)
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Xylosyl-10-deacetyltaxol B is a derivative of paclitaxel, a well-known anticancer drug. This compound is derived from the bark of yew trees and has shown potential in the semi-synthesis of paclitaxel, which is used in cancer treatment . The compound is of significant interest due to its potential to be converted into 10-deacetyltaxol, a precursor for paclitaxel .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 7-Xylosyl-10-deacetyltaxol B involves biocatalysis using engineered yeast. The process includes the use of a glycoside hydrolase gene from Lentinula edodes, which facilitates the conversion of 7-Xylosyl-10-deacetyltaxol into 10-deacetyltaxol . The reaction conditions are optimized to include the freeze-dried cell amount, dimethyl sulfoxide concentration, addition of 0.5% antifoam supplement, and substrate concentration .
Industrial Production Methods
For industrial production, the bioconversion process is scaled up using high-cell-density fermentation. The engineered yeast is harvested from a 200-L scale fermentation process, and the bioconversion is carried out in reaction volumes up to 10 L . This method has achieved high conversion efficiencies and yields, making it viable for commercial production .
Chemical Reactions Analysis
Types of Reactions
7-Xylosyl-10-deacetyltaxol B undergoes biocatalytic reactions, primarily involving the hydrolysis of glycosidic bonds. The compound can be converted into 10-deacetyltaxol through the action of glycoside hydrolase .
Common Reagents and Conditions
The biocatalytic conversion involves the use of engineered yeast cells, dimethyl sulfoxide, and antifoam supplements. The reactions are typically carried out under controlled conditions to optimize yield and conversion efficiency .
Major Products Formed
The primary product formed from the biocatalytic conversion of 7-Xylosyl-10-deacetyltaxol B is 10-deacetyltaxol, which is a key intermediate in the semi-synthesis of paclitaxel .
Scientific Research Applications
7-Xylosyl-10-deacetyltaxol B has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Xylosyl-10-deacetyltaxol B involves its conversion into 10-deacetyltaxol through the action of glycoside hydrolase. This enzyme hydrolyzes the glycosidic bond, releasing the xylosyl group and producing 10-deacetyltaxol . The molecular targets and pathways involved in this process are primarily related to the enzymatic activity of glycoside hydrolase .
Comparison with Similar Compounds
7-Xylosyl-10-deacetyltaxol B is similar to other taxane derivatives, such as 10-deacetylbaccatin III and 7-epi-10-deacetyltaxol . its uniqueness lies in its high yield from yew tree bark and its efficient conversion into 10-deacetyltaxol . This makes it a valuable compound for the semi-synthesis of paclitaxel, offering a more sustainable and efficient production route .
Properties
Molecular Formula |
C48H59NO17 |
|---|---|
Molecular Weight |
922.0 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C48H59NO17/c1-8-23(2)41(57)49-33(26-15-11-9-12-16-26)36(54)43(59)63-29-20-48(60)40(65-42(58)27-17-13-10-14-18-27)38-46(7,39(56)35(53)32(24(29)3)45(48,5)6)30(19-31-47(38,22-62-31)66-25(4)50)64-44-37(55)34(52)28(51)21-61-44/h8-18,28-31,33-38,40,44,51-55,60H,19-22H2,1-7H3,(H,49,57)/b23-8+/t28-,29+,30+,31-,33+,34+,35-,36-,37-,38+,40+,44?,46-,47+,48-/m1/s1 |
InChI Key |
YAOWLIDDDUBAEI-BJSJOJCLSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)N[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)OC6[C@@H]([C@H]([C@@H](CO6)O)O)O)(C(=O)[C@@H](C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O |
Canonical SMILES |
CC=C(C)C(=O)NC(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)OC6C(C(C(CO6)O)O)O)(C(=O)C(C(=C2C)C3(C)C)O)C)OC(=O)C7=CC=CC=C7)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


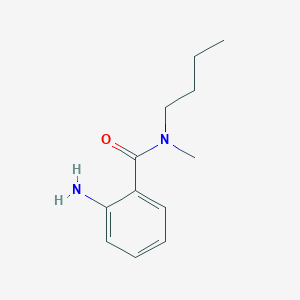
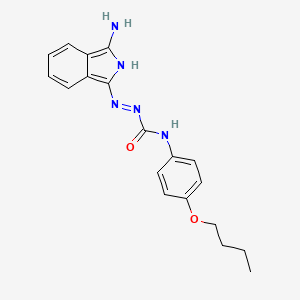
![N-[1-(cyclopentylamino)-2-methyl-1-oxobutan-2-yl]-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B14872283.png)
![(E)-2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)pyrimidin-4(3H)-one](/img/structure/B14872287.png)
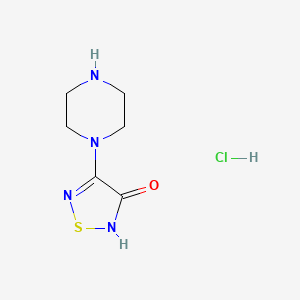
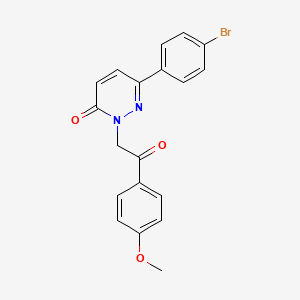
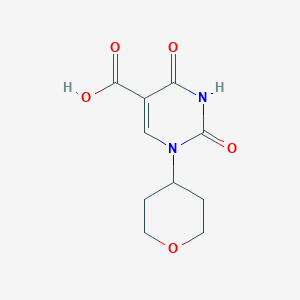
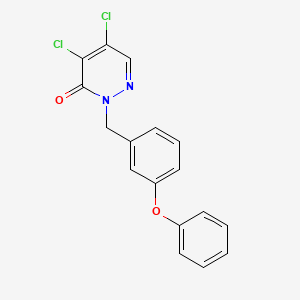
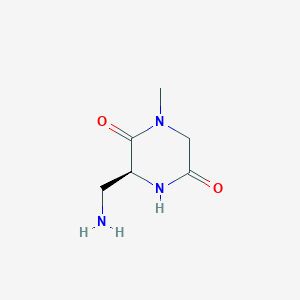
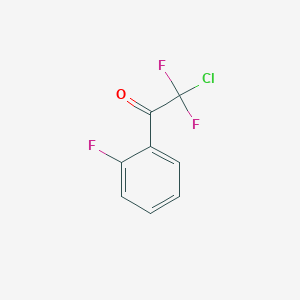
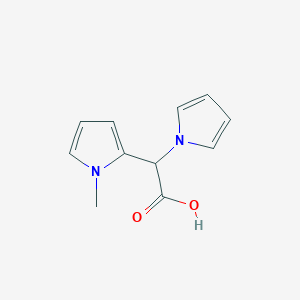
![4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-1-(furan-2-ylmethyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14872355.png)
